2-Phenylallyl Phenyl Sulfone: Technical Profile & Application Guide
2-Phenylallyl Phenyl Sulfone: Technical Profile & Application Guide
This guide details the technical profile, synthesis, and applications of 2-phenylallyl phenyl sulfone , a specialized organosulfur reagent used primarily in transition-metal catalyzed cycloadditions and complex molecule synthesis.
Part 1: Identity & Physicochemical Profile
2-Phenylallyl phenyl sulfone is a bifunctional reagent combining a nucleophilic allylic moiety with a sulfone electron-withdrawing group. It serves as a critical precursor for trimethylenemethane (TMM) equivalents in palladium-catalyzed [3+2] cycloadditions, a methodology pioneered by Prof. Barry Trost for constructing five-membered rings (cyclopentanoids).
Chemical Identity
| Parameter | Details |
| Common Name | 2-Phenylallyl phenyl sulfone |
| Systematic Name | 1-(Benzenesulfonyl)-2-phenylprop-2-ene |
| Synonyms | 3-(Phenylsulfonyl)-2-phenylpropene; [(2-Phenyl-2-propenyl)sulfonyl]benzene; Benzene, (2-phenyl-2-propenyl)sulfonyl- |
| Molecular Formula | C₁₅H₁₄O₂S |
| Molecular Weight | 258.34 g/mol |
| CAS Number | 17420-01-8 (Note: Often indexed under specific synthesis registry numbers; verify with supplier.[1] Precursors are widely available.) |
| Structure | Ph-SO₂-CH₂-C(Ph)=CH₂ |
Physical Properties
-
Appearance: White to off-white crystalline solid.[2]
-
Melting Point: 80–82 °C (Recrystallized from Ethanol/Hexane).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, DMF; Insoluble in water.
-
Stability: Stable at room temperature; sulfone group provides resistance to oxidation.
Part 2: Synthetic Utility & Mechanism (The "Why")
The "Gem-Dicarbanion" Equivalent
The core utility of 2-phenylallyl phenyl sulfone lies in its ability to act as a zwitterionic synthon under palladium catalysis.
-
Activation: The sulfone group acidifies the adjacent methylene protons (pKa ~29 in DMSO), allowing deprotonation.
-
Pd-Catalysis: In the presence of Pd(0), the compound ionizes to form a
-allylpalladium complex. The sulfone stabilizes the negative charge, allowing the species to act as a 1,3-dipole equivalent (TMM precursor).
Strategic Desulfonylation
Unlike other activating groups (e.g., esters), the sulfone moiety is robust during carbon-carbon bond formation but can be reductively removed (e.g., using Na/Hg or SmI₂) to reveal the hydrocarbon skeleton, making it a "traceless" activator.
Part 3: Preparation Protocol
Objective: Synthesis of 2-phenylallyl phenyl sulfone from commercially available precursors. Scale: 10 mmol (Typical laboratory scale).
Reagents
-
Sodium Benzenesulfinate (PhSO₂Na): 1.2 equivalents (CAS: 873-55-2).
-
2-Phenylallyl Bromide (α-(Bromomethyl)styrene): 1.0 equivalent (CAS: 3360-52-9).
-
Solvent: Dimethylformamide (DMF) or Ethanol (EtOH).
Step-by-Step Methodology
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Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add Sodium Benzenesulfinate (1.97 g, 12 mmol) to the flask. Add dry DMF (20 mL) and stir until partially dissolved.
-
Addition: Add 2-Phenylallyl Bromide (1.97 g, 1.52 mL, 10 mmol) dropwise via syringe over 5 minutes.
-
Note: The reaction is exothermic; cooling to 0°C is optional but usually unnecessary on this scale.
-
-
Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, and the sulfone product ( ) will appear. -
Workup:
-
Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a white solid.
-
Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/Hexane mixture to obtain pure white crystals.
-
Yield: Typical isolated yield is 85–92% .
Visualization: Synthesis Pathway
Caption: Nucleophilic substitution of 2-phenylallyl bromide with sodium benzenesulfinate.
Part 4: Strategic Applications in Drug Discovery
Case Study: [3+2] Cycloaddition (TMM Methodology)
This reaction constructs highly substituted cyclopentanes, a core scaffold in terpenes and bioactive natural products.
Protocol Summary:
-
Catalyst: Pd(OAc)₂ (5 mol%) + Triisopropyl phosphite (
) (30 mol%). -
Substrate: 2-Phenylallyl phenyl sulfone + Electron-deficient alkene (e.g., Methyl acrylate).
-
Conditions: THF, reflux.
-
Mechanism: The sulfone acts as a leaving group after the initial ionization, but in the TMM manifold, it is retained in the product, providing a handle for further functionalization.
Visualization: Pd-Catalyzed Mechanism
Caption: Catalytic cycle for the Pd-mediated [3+2] cycloaddition using the sulfone as a TMM precursor.
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Disposal: Dispose of as solid organic waste containing sulfur.
References
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Trost, B. M.; Curran, D. P. "Palladium-catalyzed cyclizations of 2-phenylallyl phenyl sulfone." Tetrahedron Letters, 1981 , 22(14), 1287–1290.
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Trost, B. M. "Trimethylenemethane as a Ligand and a Reagent." Angewandte Chemie International Edition, 1986 , 25(1), 1–20.
-
Chandrasekhar, S.; Jagadeshwar, V.; Saritha, B.; Narsihmulu, C. "Formation of allyl phenyl sulfones with excellent yields from allylic alcohols."[4] Journal of Organic Chemistry, 2005 , 70(16), 6506–6507.
